molecular formula C12H12N2O B2555595 N'-(Naphthalen-2-yl)acetohydrazide CAS No. 40880-56-6

N'-(Naphthalen-2-yl)acetohydrazide

Cat. No.: B2555595
CAS No.: 40880-56-6
M. Wt: 200.241
InChI Key: LWUIFVCVGRVEOB-UHFFFAOYSA-N
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Description

N’-(Naphthalen-2-yl)acetohydrazide: is an organic compound with the molecular formula C12H12N2O. It is a white solid that is not soluble in water but is soluble in many organic solvents. This compound is used as an intermediate in organic synthesis and has various applications in scientific research and industry .

Scientific Research Applications

N’-(Naphthalen-2-yl)acetohydrazide has several applications in scientific research:

Safety and Hazards

The safety information for “N’-(Naphthalen-2-yl)acetohydrazide” indicates that it may be harmful if swallowed, inhaled, or in contact with skin . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing hands thoroughly after handling, and using only outdoors or in a well-ventilated area .

Preparation Methods

Synthetic Routes and Reaction Conditions: N’-(Naphthalen-2-yl)acetohydrazide can be synthesized through a hydrazide formation reaction. Typically, this involves the reaction of naphthalene-2-carboxylic acid with hydrazine hydrate under reflux conditions. The reaction proceeds as follows:

Industrial Production Methods: Industrial production of N’-(Naphthalen-2-yl)acetohydrazide follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems ensures consistent production quality .

Chemical Reactions Analysis

Types of Reactions: N’-(Naphthalen-2-yl)acetohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of N’-(Naphthalen-2-yl)acetohydrazide involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes by binding to their active sites. This binding can alter the enzyme’s activity, leading to changes in metabolic pathways. The compound’s hydrazide group is crucial for its interaction with the target enzymes .

Comparison with Similar Compounds

  • Naphthalene-2-carboxylic acid hydrazide
  • Naphthalene-2-yl ethylamine
  • 2-(Naphthalen-2-yloxy)acetohydrazide

Comparison: N’-(Naphthalen-2-yl)acetohydrazide is unique due to its specific hydrazide functional group, which imparts distinct chemical reactivity and biological activity. Compared to naphthalene-2-carboxylic acid hydrazide, it has a more complex structure, leading to different reactivity patterns. Naphthalene-2-yl ethylamine lacks the hydrazide group, resulting in different biological activities. 2-(Naphthalen-2-yloxy)acetohydrazide has similar applications but differs in its molecular structure, affecting its solubility and reactivity .

Properties

IUPAC Name

N'-naphthalen-2-ylacetohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O/c1-9(15)13-14-12-7-6-10-4-2-3-5-11(10)8-12/h2-8,14H,1H3,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWUIFVCVGRVEOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NNC1=CC2=CC=CC=C2C=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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